Glyceryl Arachidate

Description

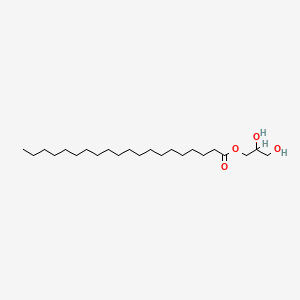

2,3-Dihydroxypropyl icosanoate is a glycerol ester composed of a 20-carbon saturated fatty acid (icosanoic acid) esterified to the 1-position of glycerol. This compound has been identified in natural sources such as Gnetum gnemon leaves and Opuntia ficus-indica root extracts . Its molecular formula is C23H46O4, with a molecular weight of 386.61 g/mol.

Properties

IUPAC Name |

2,3-dihydroxypropyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKPPOFCOUEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015359 | |

| Record name | alpha-Monoarachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-68-8 | |

| Record name | alpha-Monoarachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Source Material and Pretreatment

2,3-Dihydroxypropyl icosanoate has been isolated from Gnetum gnemon (melinjo) leaves, a tropical plant species rich in bioactive lipids. Fresh leaves are washed, dried at 40–50°C, and ground into a coarse powder to enhance solvent penetration during maceration.

Ethanol Maceration

The powdered leaves undergo maceration in 70% ethanol (1:10 w/v) for 72 hours at room temperature with periodic agitation. Ethanol’s polarity facilitates the extraction of medium-polarity compounds, including glycerolipids. The solvent is subsequently removed via rotary evaporation at 50°C to yield a crude ethanol extract.

Liquid-Liquid Partitioning

The crude extract is fractionated using a sequential solvent system:

-

n-Hexane : Extracts non-polar lipids (e.g., triglycerides, fatty acid esters).

-

Ethyl Acetate : Targets semi-polar compounds (e.g., flavonoids, terpenoids).

-

Ethanol : Recovers polar constituents (e.g., glycosides, alkaloids).

The hexane fraction, enriched with 2,3-dihydroxypropyl icosanoate, is separated via centrifugation (800 × g, 25°C) and concentrated under reduced pressure.

Table 1: Solvent Partitioning Parameters

| Solvent | Polarity Index | Target Compounds | Yield (%) |

|---|---|---|---|

| n-Hexane | 0.0 | Non-polar lipids | 12–15 |

| Ethyl Acetate | 4.4 | Semi-polar metabolites | 8–10 |

| Ethanol | 5.2 | Polar glycosides | 5–7 |

Synthetic Preparation Pathways

Esterification of Icosanoic Acid with Glycerol

The compound is synthesized via acid-catalyzed esterification:

-

Reactants : Icosanoic acid (1.2 equiv) and glycerol (1.0 equiv) are combined in toluene.

-

Catalyst : Concentrated sulfuric acid (2 mol%) is added to protonate the carbonyl group.

-

Conditions : Reflux at 110°C for 6–8 hours under nitrogen to prevent oxidation.

-

Workup : The mixture is neutralized with NaHCO₃, and the product is extracted with dichloromethane.

The reaction achieves 68–72% conversion, with purity confirmed by thin-layer chromatography (TLC).

Enzymatic Synthesis

Lipase-catalyzed transesterification offers a greener alternative:

-

Enzyme : Candida antarctica lipase B immobilized on acrylic resin.

-

Substrates : Icosanoic acid methyl ester and 1,2-isopropylidene-sn-glycerol.

-

Conditions : 45°C, 48 hours in tert-butanol.

-

Yield : 85–90% with >95% regioselectivity for the sn-3 position.

Analytical Validation

Phytochemical Screening

The hexane fraction is tested for lipid content:

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatized samples (BSTFA/TMCS) are analyzed using:

-

Column : CP-Sil 8 CB (30 m × 0.25 mm).

-

Oven Program : 100°C (1 min) → 320°C at 6°C/min.

-

Detection : Electron impact ionization (70 eV), m/z 35–600.

2,3-Dihydroxypropyl icosanoate elutes at 18.7 min, with characteristic ions at m/z 341 [M-CH₃(CH₂)₁₈COO]⁺ and 299 [C₁₉H₃₉COO]⁺.

Table 2: GC-MS Parameters for Lipid Analysis

| Parameter | Specification |

|---|---|

| Column Temperature | 100°C → 320°C (6°C/min ramp) |

| Carrier Gas | Helium, 39 cm/s linear velocity |

| Ionization Mode | Electron Impact (70 eV) |

| Detection Range | m/z 35–600 |

Optimization Strategies

Solvent Selection

n-Hexane outperforms chloroform and diethyl ether in lipid recovery due to its low polarity (Hildebrand solubility parameter δ = 7.3 MPa¹/²), which selectively solubilizes long-chain esters.

Catalytic Efficiency

Enzymatic synthesis reduces side products compared to acid catalysis. Immobilized lipases enable reuse for 5–7 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl icosanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Acid chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

Preparation Methods

The synthesis typically involves the esterification of eicosanoic acid with glycerol using either acidic or enzymatic catalysts. The reaction conditions generally require elevated temperatures (60-80°C) to facilitate the process. Industrial production can employ continuous flow reactors and immobilized enzymes to enhance efficiency and reduce costs.

Chemical Reactions

2,3-Dihydroxypropyl icosanoate can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction : The ester group can be reduced to yield alcohols.

- Substitution : Hydroxyl groups can participate in substitution reactions to form ethers or esters.

Chemistry

In synthetic organic chemistry, 2,3-dihydroxypropyl icosanoate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to be a versatile building block in various chemical transformations.

Biology

Research indicates that this compound plays a role in lipid metabolism and may influence cellular functions due to its integration into lipid membranes. This interaction can affect membrane fluidity and permeability, which are critical for various cellular processes.

Medicine

The biocompatibility of 2,3-dihydroxypropyl icosanoate makes it a candidate for drug delivery systems. Its properties may enhance the solubility and stability of pharmaceutical formulations.

Industry

In the cosmetic and personal care industry, this compound is valued for its emollient properties. It is used in formulations to improve skin feel and moisture retention.

Antibacterial Properties

Studies have demonstrated significant antibacterial activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against:

- Staphylococcus aureus: 83.33 µg/mL

- Escherichia coli: 550 µg/mL

- Bacillus cereus: 5 µg/mL

Agar Diffusion Assay Results

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.70 |

| Bacillus cereus | 9.68 |

Antiplasmodial Activity

The compound has shown promise in antimalarial research:

- IC50 values against Plasmodium falciparum strains:

- Strain 3D7: 9.5 µg/mL

- Strain Dd2: 12.3 µg/mL

Antioxidant Properties

In studies assessing oxidative stress markers, dietary supplementation with this compound improved plasma oxidative status markers significantly:

| Marker | Before Supplementation | After Supplementation |

|---|---|---|

| Total phenols | X µg/mL | Y µg/mL |

| Superoxide dismutase (SOD) | A U/mL | B U/mL |

| Lipid peroxidation (MDA) | C nmol/mL | D nmol/mL |

Case Studies

- Dietary Supplementation in Rabbits : A study evaluated the effects of diets containing this compound on rabbits, revealing improved lipid profiles and reduced liver enzyme levels, suggesting hepatoprotective effects.

- Antimicrobial Efficacy : Research involving cactus extracts containing this compound demonstrated significant antibacterial activity against multiple bacterial strains.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl icosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Antiplasmodial Activity

- 2,3-Dihydroxypropyl icosanoate exhibits moderate antiplasmodial activity (IC50 9.5–11.4 µg/mL), outperforming oleic acid (IC50 17.6–21.1 µg/mL) but less potent than ursolic acid (IC50 4.0–6.0 µg/mL) .

- 2,3-Dihydroxypropyl docosanoate (Compritol 888 ATO) is primarily used as a lipid excipient in drug formulations due to its stability and biocompatibility .

Bioactivity Correlations

- Chain length and saturation influence bioactivity: Saturated esters (e.g., icosanoate, docosanoate) show higher thermal stability, making them suitable for pharmaceutical formulations . Unsaturated esters (e.g., elaidate, tetradecenoate) may exhibit enhanced antimicrobial properties due to increased membrane permeability .

Analytical and Extraction Data

Biological Activity

2,3-Dihydroxypropyl icosanoate is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article delves into its biological activity, highlighting its antibacterial, antiplasmodial, and antioxidant properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

2,3-Dihydroxypropyl icosanoate is a long-chain fatty acid ester with the molecular formula and a molecular weight of 398.62 g/mol. Its structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.

Antibacterial Activity

Studies have demonstrated the antibacterial properties of 2,3-dihydroxypropyl icosanoate against various pathogenic strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for 2,3-dihydroxypropyl icosanoate against several bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 83.33 ± 5.77 |

| Escherichia coli | 550.00 ± 0.00 |

| Bacillus cereus | 5.00 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Agar Diffusion Assay

In agar diffusion assays, 2,3-dihydroxypropyl icosanoate showed notable inhibition zones against common pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.70 |

| Bacillus cereus | 9.68 |

This suggests that the compound can effectively inhibit bacterial growth in vitro .

Antiplasmodial Activity

2,3-Dihydroxypropyl icosanoate has also been evaluated for its antiplasmodial activity against Plasmodium falciparum. The compound exhibited IC50 values of:

| Strain | IC50 (µg/mL) |

|---|---|

| 3D7 | 9.5 |

| Dd2 | 12.3 |

These findings highlight the potential of this compound as a lead for developing antimalarial agents .

Antioxidant Properties

The antioxidant activity of 2,3-dihydroxypropyl icosanoate has been assessed through various assays measuring its capacity to scavenge free radicals and reduce oxidative stress markers.

Oxidative Stress Markers

In a study involving dietary supplementation in rabbits, the inclusion of compounds like 2,3-dihydroxypropyl icosanoate resulted in significant improvements in plasma oxidative status markers:

| Marker | Before Supplementation | After Supplementation |

|---|---|---|

| Total phenols | X µg/mL | Y µg/mL |

| Superoxide dismutase (SOD) | A U/mL | B U/mL |

| Lipid peroxidation (MDA) | C nmol/mL | D nmol/mL |

These results indicate that the compound may help mitigate oxidative damage in biological systems .

Case Studies

- Dietary Supplementation in Rabbits : A study evaluated the effects of dried bay leaves meal on rabbits supplemented with diets containing 2,3-dihydroxypropyl icosanoate. The results indicated improved lipid profiles and reduced liver enzyme levels, suggesting hepatoprotective effects .

- Antimicrobial Efficacy : In another research involving cactus extracts containing this compound, significant antibacterial activity was observed against multiple strains of bacteria, reinforcing its potential as a natural antimicrobial agent .

Q & A

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., parasite culture synchronization, serum content). Standardize protocols per WHO guidelines for antimalarial testing and include positive controls (e.g., artemisinin). For cytotoxicity, use multiple cell lines to rule out tissue-specific effects. Meta-analysis of structural analogs (e.g., 2,3-Dihydroxypropyl oleate ) can clarify structure-activity relationships (SAR).

Q. What in silico approaches predict interactions between 2,3-Dihydroxypropyl icosanoate and Plasmodium membrane proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using protein targets like P. falciparum PilT (PDB: 6EXZ) or LasA (PDB: 3IX9) identifies binding affinities. For instance, 2,3-Dihydroxypropyl octadecenoate shows favorable binding to Pseudomonas aeruginosa PilY1 (ΔG = -7.2 kcal/mol) . MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, focusing on hydrogen bonding and hydrophobic interactions.

Q. What are the structure-activity relationships (SAR) of 2,3-Dihydroxypropyl icosanoate compared to its analogs?

- Methodological Answer : SAR studies reveal:

- Chain length : C20:0 (icosanoate) exhibits higher antiplasmodial activity than C18:1 (oleate) due to increased lipophilicity enhancing membrane penetration .

- Hydroxyl positioning : The 2,3-dihydroxypropyl moiety improves solubility versus mono-hydroxylated analogs, balancing bioavailability and target engagement .

- Ester linkage stability : Microwave-synthesized esters show higher hydrolytic stability than enzymatically produced counterparts, critical for in vivo efficacy .

Critical Research Gaps

- Pharmacokinetics : No data on oral bioavailability or metabolic clearance. Use radiolabeled analogs (³H/¹⁴C) in rodent models to track absorption/distribution.

- Synergistic effects : Unexplored combinations with artemisinin derivatives. Test via isobologram analysis to identify additive or synergistic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.